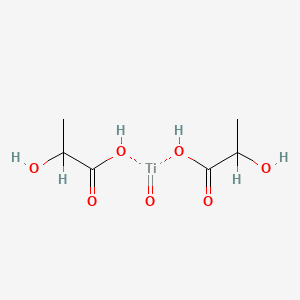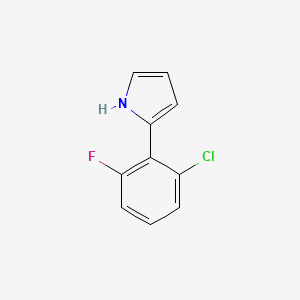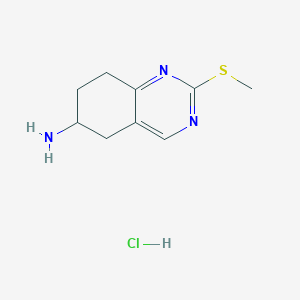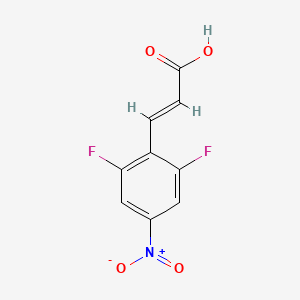
t-Boc-N-amido-PEG12-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Boc-N-amido-PEG12-NHS ester is a polyethylene glycol (PEG) linker containing a t-Boc-protected amine group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery due to its ability to increase solubility in aqueous media and its reactivity with primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG12-NHS ester typically involves the following steps:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Protection of Amine Group: The amine group is protected using t-Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Activation with NHS: The PEG chain is then activated with NHS ester to form the final product.
The reaction conditions usually involve mild acidic conditions to deprotect the Boc group and form a free amine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
t-Boc-N-amido-PEG12-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, mild acids for deprotection.
Conditions: Mild acidic conditions for deprotection, aqueous media for increased solubility.
Major Products
The major products formed from these reactions are amide bonds between the PEG linker and the target molecule, such as proteins or oligonucleotides .
Wissenschaftliche Forschungsanwendungen
t-Boc-N-amido-PEG12-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the labeling of proteins and oligonucleotides.
Medicine: Employed in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Utilized in the production of bioconjugates and other specialized chemicals .
Wirkmechanismus
The mechanism of action of t-Boc-N-amido-PEG12-NHS ester involves the formation of stable amide bonds with primary amines. The t-Boc group protects the amine during the initial stages of the reaction and is later removed under mild acidic conditions to allow the NHS ester to react with the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
t-Boc-Aminooxy-PEG12-NHS ester: Contains a t-Boc protected aminooxy group and an NHS ester moiety.
DNP-PEG12-NHS ester: Contains a dinitrophenyl (DNP) group and an NHS ester.
Uniqueness
t-Boc-N-amido-PEG12-NHS ester is unique due to its combination of a t-Boc-protected amine group and an NHS ester group, which allows for selective and efficient bioconjugation. The hydrophilic PEG spacer also enhances solubility in aqueous media, making it highly versatile for various applications .
Eigenschaften
Molekularformel |
C36H66N2O18 |
|---|---|
Molekulargewicht |
814.9 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H66N2O18/c1-36(2,3)55-35(42)37-7-9-44-11-13-46-15-17-48-19-21-50-23-25-52-27-29-54-31-30-53-28-26-51-24-22-49-20-18-47-16-14-45-12-10-43-8-6-34(41)56-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42) |
InChI-Schlüssel |
YIEQPTTYKLCUAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)


![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)

![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)

![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)



![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
